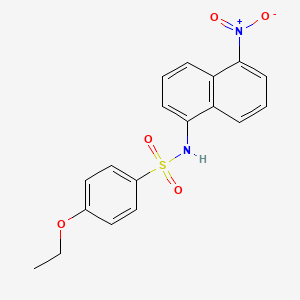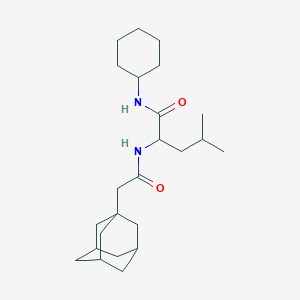![molecular formula C26H25N5O3 B4083696 4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B4083696.png)
4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone
Vue d'ensemble
Description
4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone is not fully understood. However, studies have suggested that the compound induces apoptosis, a process of programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their protein synthesis.
Biochemical and Physiological Effects:
4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis and protein synthesis. In addition, the compound has been shown to induce oxidative stress and inflammation in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone in lab experiments is its high potency against cancer cells and bacteria and fungi. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity and side effects. Another advantage is the compound's potential as a photosensitizer in photodynamic therapy, which offers a non-invasive and targeted approach to cancer treatment. However, a limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone. One direction is to further investigate the mechanism of action of the compound and its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could explore the potential of the compound as a photosensitizer in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research could investigate the potential of the compound as a drug delivery system for targeted drug delivery to cancer cells and infectious agents.
Applications De Recherche Scientifique
4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been investigated for its antibacterial and antifungal activities. In addition, 4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone has been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitive compound to produce reactive oxygen species that can kill cancer cells.
Propriétés
IUPAC Name |
4-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-2-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-28-26(32)22-10-6-5-9-21(22)25(27-28)20-11-12-23(24(17-20)31(33)34)30-15-13-29(14-16-30)18-19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCGAAKCDNQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-2-methylphthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B4083617.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4083633.png)
![4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4083640.png)
![4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4083648.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4083650.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4083659.png)
![2-(4-bromophenyl)-3-(2-thienyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4083671.png)
![2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4083679.png)

![7-(difluoromethyl)-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083713.png)
![3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B4083722.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-hydroxybenzamide](/img/structure/B4083726.png)
![ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4083732.png)